[4-(Ethenyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Ethenyloxy)phenyl]methanol: is an organic compound with the molecular formula C₉H₁₀O₂. It is also known by its IUPAC name, 4-(vinyloxy)phenylmethanol . This compound is characterized by the presence of a phenyl ring substituted with a methanol group and an ethenyloxy group. It is commonly used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethenyloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with vinyl acetate in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Ethenyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form [4-(Ethenyloxy)phenyl]methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-(Ethenyloxy)benzaldehyde or 4-(Ethenyloxy)benzoic acid
Reduction: [4-(Ethenyloxy)phenyl]methane
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
Chemistry:
Synthesis of Polymers: [4-(Ethenyloxy)phenyl]methanol is used as a monomer in the synthesis of specialty polymers with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of pharmaceuticals due to its unique structural features.
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: this compound is used in the production of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-(Ethenyloxy)phenyl]methanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a substrate for enzymes, participating in metabolic pathways that result in the formation of biologically active metabolites. The ethenyloxy group allows for unique interactions with molecular targets, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
[4-(Methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of an ethenyloxy group.
[4-(Ethoxy)phenyl]methanol: Contains an ethoxy group instead of an ethenyloxy group.
[4-(Hydroxy)phenyl]methanol: Lacks the ethenyloxy group, having only a hydroxyl group.
Uniqueness:
Reactivity: The presence of the ethenyloxy group in [4-(Ethenyloxy)phenyl]methanol imparts unique reactivity compared to its analogs.
Applications: Its unique structure allows for specific applications in polymer synthesis and drug development that are not possible with similar compounds.
Properties
IUPAC Name |
(4-ethenoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h2-6,10H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFNLDSKVVIJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.